![molecular formula C14H14BrNO B14220501 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one CAS No. 736155-97-8](/img/structure/B14220501.png)
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one is a chemical compound with the molecular formula C13H14BrNO. It is a derivative of benzoquinolizine, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one typically involves multi-step organic reactions. One common method involves the bromination of 4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 8th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinolizinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinolizinone derivatives.
Reduction: Reduced benzoquinolizine compounds.
Substitution: Various substituted benzoquinolizine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with an oxazepine ring.
8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: Similar structure but with a pyridoquinoline core.
Uniqueness
8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
736155-97-8 |
|---|---|
Molecular Formula |
C14H14BrNO |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
8-bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C14H14BrNO/c1-9-12-4-2-10-8-11(15)3-5-13(10)16(12)7-6-14(9)17/h3,5,8H,2,4,6-7H2,1H3 |
InChI Key |
ONZNEFRNIRNYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C(N2CCC1=O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


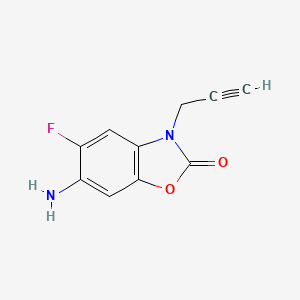
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
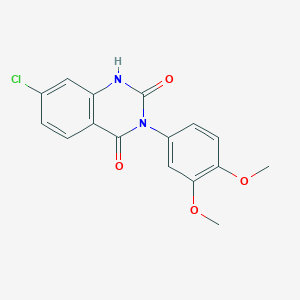
![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
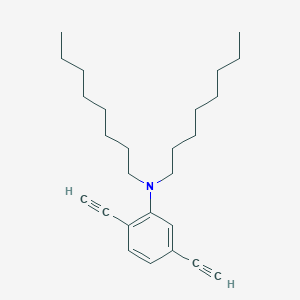
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
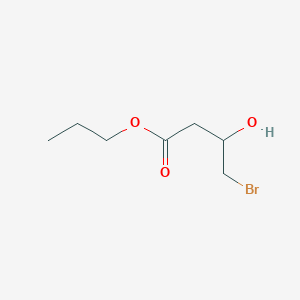
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
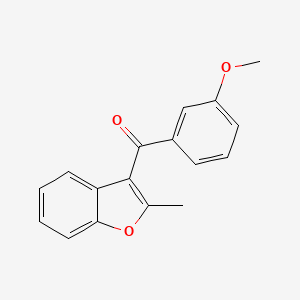

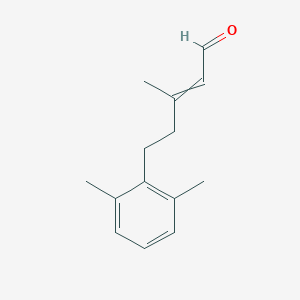
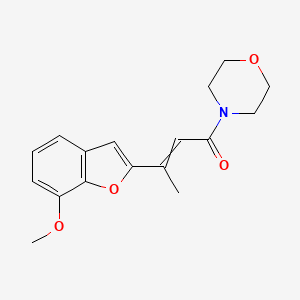
![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
